4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate
CAS No.: 181647-10-9
Cat. No.: VC20792461
Molecular Formula: C28H35NO4
Molecular Weight: 449.6 g/mol
* For research use only. Not for human or veterinary use.
![4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate - 181647-10-9](/images/no_structure.jpg)
Specification
CAS No. | 181647-10-9 |
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Molecular Formula | C28H35NO4 |
Molecular Weight | 449.6 g/mol |
IUPAC Name | 4-[ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
Standard InChI | InChI=1S/C28H35NO4/c1-3-29(22-23-16-18-26(32-2)19-17-23)20-10-11-21-33-27(30)28(31,24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4,6-7,12-13,16-19,25,31H,3,5,8-9,14-15,20-22H2,1-2H3 |
Standard InChI Key | ACFBHRDVWZCUKG-UHFFFAOYSA-N |
SMILES | CCN(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=C(C=C3)OC |
Canonical SMILES | CCN(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=C(C=C3)OC |
Introduction
The compound 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate (CAS 181647-10-9) is a synthetically derived organic molecule with potential pharmacological applications. Below is a structured analysis of its chemical identity, synthesis, properties, and research findings.
Key Structural Components:
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Alkyne backbone (but-2-ynyl group) linked to an ester moiety.
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Ethyl-(4-methoxybenzyl)amine substituent.
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Cyclohexyl and hydroxyphenyl groups attached to the acetate core .
Synthesis and Optimization
The synthesis involves multi-step organic reactions, including:
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Alkylation: Introduction of the ethyl and methoxyphenyl groups.
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Esterification: Formation of the acetate linkage.
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Catalytic optimization: Use of solvents and catalysts (e.g., palladium or copper) to enhance yield and purity.
Example Reaction Scheme:
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Alkylation of amine | Ethyl bromide, K₂CO₃, DMF |
2 | Esterification | Acetic anhydride, H₂SO₄ |
3 | Purification | Column chromatography |
Physicochemical Properties
Property | Value | Source |
---|---|---|
XLogP3-AA | 5.3 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 10 | |
Lipophilicity | High (due to cyclohexyl and methoxyphenyl groups) |
The compound exhibits moderate water solubility but high membrane permeability, making it suitable for central nervous system (CNS) targeting .
Structure-Activity Relationship (SAR):
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Cyclohexyl moiety: Stabilizes conformational flexibility, improving receptor binding.
Applications and Future Directions
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